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Compound Name:
cJpyridin-4(5H)-one

Cat. No.: B1439831

An In-Depth Technical Guide to 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-6,7-
dihydrothiazolo[5,4-c]pyridin-4(5H)-one, a heterocyclic compound of significant interest in
medicinal chemistry and drug discovery. The document details its physicochemical properties,
provides an established synthesis protocol with mechanistic insights, discusses its spectral
characteristics, and explores its potential applications as a versatile synthetic intermediate.
Safety and handling protocols are also addressed to ensure its proper use in a research
environment. This guide is intended for researchers, chemists, and professionals in the field of
drug development.

Introduction and Molecular Overview

2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS No: 1035219-96-5) is a
bifunctional heterocyclic compound featuring a fused thiazole and dihydropyridinone ring
system.[1][2][3] The presence of a bromine atom on the electron-deficient thiazole ring and a
lactam moiety within the dihydropyridine structure makes it a highly valuable and reactive
intermediate for organic synthesis.[1] Its structural complexity and array of functional groups
position it as a key building block for the development of novel pharmaceutical agents,
particularly in exploring chemical space for targets where this scaffold has shown promise.[4]

The core thiazolo[5,4-c]pyridine scaffold is a recognized pharmacophore, appearing in
molecules investigated for various therapeutic targets, including histamine H3 receptor inverse

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1439831?utm_src=pdf-interest
https://www.benchchem.com/product/b1439831?utm_src=pdf-body
https://www.benchchem.com/product/b1439831?utm_src=pdf-body
https://www.benchchem.com/product/b1439831?utm_src=pdf-body
https://www.benchchem.com/product/b1439831?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02469072.htm
https://www.alfachemch.com/heterocyclic/2-bromo-6-7-dihydrothiazolo-5-4-c-pyridin-4.html
https://www.achemblock.com/m15607-2-bromo-6-7-dihydrothiazolo-5-4-c-pyridin-4-5h-one.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02469072.htm
https://pubmed.ncbi.nlm.nih.gov/34761873/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

agonists for treating cognitive disorders.[4] The bromo-substituent serves as a versatile
chemical handle, enabling diversification of the core structure through various cross-coupling
reactions, thus facilitating the generation of compound libraries for structure-activity relationship
(SAR) studies.

Physicochemical Properties

The fundamental properties of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one are
summarized below. These data are critical for determining appropriate solvents, reaction
conditions, and purification methods.

Property Value Source

CAS Number 1035219-96-5 [2][3]

Molecular Formula CeHsBrN20S [2][3]

Molecular Weight 233.09 g/mol [2][3]
2-bromo-6,7-

IUPAC Name dihydrothiazolo[5,4-c]pyridin- [3]
4(5H)-one

Density 1.826 g/cm3 (Predicted) [2]

N ] 487.675°C at 760 mmHg

Boiling Point ) [2]
(Predicted)

Acidity (pKa) 12.76 + 0.20 (Predicted) [2]

SMILES O=C1NCCC2=C1SC(Br)=N2 [3]

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is efficiently achieved via a Sandmeyer-type bromination of its
amino precursor. This method is reliable and scalable for producing the target intermediate in
good yield.
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Experimental Protocol: Bromination of 2-Amino-6,7-
dihydrothiazolo[5,4-c]pyridin-4(5H)-one

This protocol is based on established procedures for the synthesis of 2-bromo-thiazolo[5,4-
c]pyridinone derivatives.[1]

Reagents & Materials:

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (Intermediate 3)

o Copper(ll) Bromide (CuBrz)

o 3-Methyl-1-nitrosoxybutane (tert-Butyl nitrite can also be used as an alternative)
o Acetonitrile (CHsCN)

o Ethyl Acetate (EtOAC)

o Water (H20)

e Anhydrous Sodium Sulfate (Na2SOa)

Step-by-Step Procedure:

e Reaction Setup: In a suitable reaction vessel, dissolve the starting material, 2-amino-6,7-
dihydrothiazolo[5,4-c]pyridin-4(5H)-one (e.g., 8 g, 39.8 mmol), in acetonitrile (100 mL).[1]

o Addition of Reagents: To the solution, add copper(ll) bromide (10.43 g, 46.68 mmol) and 3-
methyl-1-nitrosoxybutane (6.8 g, 58.35 mmol).[1]

o Reaction: Stir the resulting mixture vigorously at room temperature for approximately 1.5
hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Expertise & Experience Insight: The use of 3-methyl-1-nitrosoxybutane (or another nitrite
source) in the presence of the amine and a halogen source (CuBrz) is characteristic of a
Sandmeyer reaction. The nitrite facilitates the in situ formation of a diazonium salt from the
2-amino group. The CuBr2 then acts as a catalyst and bromide source to replace the
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diazonium group with a bromine atom. This is a highly effective method for installing
halides onto aromatic and heteroaromatic rings.

e Solvent Removal: Upon completion of the reaction, remove the acetonitrile solvent by
vacuum evaporation.[1]

o Workup & Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to
a separatory funnel and wash it with water to remove inorganic salts and other water-soluble
impurities.[1]

e Drying and Isolation: Separate the organic layer, dry it with anhydrous sodium sulfate, filter,
and evaporate the solvent under vacuum.[1] This yields the crude product, 2-Bromo-6,7-
dihydrothiazolo[5,4-c]pyridin-4(5H)-one, which can often be used in subsequent steps
without further purification.[1] A yield of approximately 55% has been reported for this
transformation.[1]

Synthesis Workflow Diagram
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Caption: Synthesis of the target compound via Sandmeyer-type bromination.

Spectral Data Analysis: An Interpretive Guide

While raw spectra are not provided, an experienced chemist can predict the key spectroscopic
features of the molecule based on its structure. This analysis is crucial for confirming the
identity and purity of the synthesized compound.

e IH NMR (Proton Nuclear Magnetic Resonance):
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o N-H Proton: A broad singlet corresponding to the amide proton (N-H) is expected, typically
in the downfield region (& 7.5-8.5 ppm).

o Aliphatic Protons: The two methylene groups (-CHz-) in the dihydropyridine ring are
diastereotopic. They will likely appear as two distinct multiplets or triplets in the 6 2.5-4.0
ppm range.

e 13C NMR (Carbon Nuclear Magnetic Resonance):

o Carbonyl Carbon: A signal for the amide carbonyl (C=0) carbon will be present in the
downfield region, typically around & 160-170 ppm.

o Heteroaromatic Carbons: Signals for the carbons of the thiazole ring will be observed. The
carbon bearing the bromine (C-Br) would appear around & 120-130 ppm, while the other
carbons of the fused ring system will have characteristic shifts.

o Aliphatic Carbons: Two signals for the methylene carbons will be seen in the aliphatic
region (6 30-50 ppm).

e FT-IR (Fourier-Transform Infrared Spectroscopy):

o N-H Stretch: A sharp to moderately broad absorption band around 3200-3400 cm~1is
characteristic of the N-H bond in the amide.[5]

o C=0 Stretch: A strong, sharp absorption band between 1650-1690 cm~1 will be present,
corresponding to the carbonyl group of the lactam.[5]

o C-N and C-S Stretches: Vibrations for these bonds will appear in the fingerprint region
(<1500 cm~1).[6]

e MS (Mass Spectrometry):

o Molecular lon Peak: In Electron-Impact Mass Spectrometry (EI-MS), the molecular ion
peak will exhibit a characteristic isotopic pattern for a bromine-containing compound.[5]
There will be two peaks of nearly equal intensity: one for the molecule with the 7°Br
isotope (M+) and another for the molecule with the 8!Br isotope (M+2), at m/z = 232 and
m/z = 234, respectively.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Chem%20344-345%20-%20Full%20Flipped%20Spectroscopy%20-%20Handouts.pdf
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Chem%20344-345%20-%20Full%20Flipped%20Spectroscopy%20-%20Handouts.pdf
https://www.orgchemboulder.com/Spectroscopy/Problems/index.shtml
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Chem%20344-345%20-%20Full%20Flipped%20Spectroscopy%20-%20Handouts.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Reactivity and Applications in Drug Discovery

The primary utility of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one lies in its role as

a versatile synthetic intermediate. The C-Br bond is the key site for molecular elaboration.

e Cross-Coupling Reactions: The bromide is well-suited for various palladium-catalyzed cross-

coupling reactions. This allows for the strategic introduction of diverse substituents, a
cornerstone of modern medicinal chemistry.

o Suzuki Coupling: Reaction with various boronic acids or esters can introduce aryl or
heteroaryl groups.[7]

o Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing
for the installation of a wide range of amine functionalities.

o Sonogashira Coupling: Introduction of alkyne groups is possible, providing a gateway to
further chemical transformations.

Potential as a Bioactive Scaffold: The thiazole ring is a common feature in many
pharmacologically active compounds, known to exhibit a wide range of biological activities.
[8] The fused ring system of this compound makes it a rigid scaffold, which can be
advantageous for binding to specific protein targets. Given that related thiazolo[5,4-c]pyridine
derivatives have shown potent activity as H3 receptor inverse agonists, this compound is an
excellent starting point for synthesizing analogs to probe this and other biological targets.[4]

Logical Workflow for Drug Discovery Application
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Caption: Use as a scaffold in a typical drug discovery workflow.
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Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 2-
Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
appropriate protective gloves.[9]

e Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical
fume hood, to avoid inhalation of dust or aerosols.[9][10]

e Handling: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[9][10]
Do not eat, drink, or smoke in the laboratory.[10]

e First Aid:

[¢]

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

[¢]

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and
consult a physician.[10][11]

o

In Case of Skin Contact: Wash off with soap and plenty of water.[10]

o

In Case of Eye Contact: Flush eyes with water as a precaution.[10]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible substances.[2]

Trustworthiness Note: This safety information is a general guide. Always consult the specific,
up-to-date Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one stands out as a strategically important
heterocyclic intermediate. Its well-defined synthesis, combined with the reactive potential of its
C-Br bond, makes it an invaluable tool for medicinal chemists. The inherent bio-relevance of
the thiazolo[5,4-c]pyridine core provides a strong foundation for its use in the design and
synthesis of new therapeutic agents. This guide has outlined its core properties, synthesis, and
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potential, providing a solid technical foundation for researchers aiming to leverage this

compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1439831?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

